An In-depth Technical Guide to 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom, a nitro group, and a trifluoromethyl group, impart distinct electronic properties and potential for diverse chemical modifications. This makes it a valuable building block for the synthesis of novel bioactive molecules, particularly in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid is a solid at room temperature, typically appearing as a white to cream-colored powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
| Property | Value | Reference |
| CAS Number | 878572-17-9 | [1] |
| Molecular Formula | C₈H₃F₄NO₄ | [1] |
| Molecular Weight | 253.11 g/mol | [1] |
| Melting Point | 118.0-128.0 °C | [1] |
| Appearance | White to cream powder | [1] |
| Purity | ≥96.0% (Silylated GC) | [1] |
| Solubility | Soluble in DMSO, slightly soluble in aqueous base. |
Synthesis
A plausible synthetic route is the nitration of 4-fluoro-5-(trifluoromethyl)benzoic acid. This reaction would typically be carried out using a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, under controlled temperature conditions.
A general procedure for the nitration of a similar compound, 4-fluorobenzoic acid, involves the following steps[2][3]:
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Dissolving the starting benzoic acid derivative in concentrated sulfuric acid at a low temperature (e.g., in an ice bath).
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Slowly adding a nitrating agent (e.g., potassium nitrate or concentrated nitric acid) to the solution while maintaining the low temperature.
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Allowing the reaction to proceed, often with stirring overnight at room temperature.
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Quenching the reaction by pouring the mixture onto crushed ice.
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Isolating the solid product by filtration, followed by washing with water.
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Drying the product to obtain the desired nitrobenzoic acid derivative.
It is important to note that the specific reaction conditions, such as temperature, reaction time, and the ratio of reagents, would need to be optimized for the synthesis of 4-fluoro-3-nitro-5-(trifluoromethyl)benzoic acid.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-fluoro-3-nitro-5-(trifluoromethyl)benzoic acid are not currently available in publicly accessible databases. However, predicted spectral data can provide insights into its structural characterization.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the fluorine, nitro, and trifluoromethyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the trifluoromethyl carbon. The chemical shifts will be indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
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A broad O-H stretching band for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.
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A strong C=O stretching band for the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.
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C-N stretching vibrations for the nitro group.
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C-F stretching vibrations for the fluoro and trifluoromethyl groups.
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will be influenced by the stability of the resulting ions and can provide further structural information. For aromatic nitro compounds, characteristic fragmentation patterns are often observed.
Applications in Research and Drug Development
4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid serves as a versatile building block in organic synthesis, particularly for the creation of libraries of compounds for drug discovery. The presence of multiple functional groups allows for a variety of chemical transformations.
Synthesis of Benzimidazoles
One of the key applications of this compound and its structural analogs is in the synthesis of benzimidazole derivatives.[4] Benzimidazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5]
The synthesis of benzimidazoles from 4-fluoro-3-nitro-5-(trifluoromethyl)benzoic acid would typically involve a multi-step process:
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Reduction of the nitro group: The nitro group can be reduced to an amino group to form an ortho-phenylenediamine derivative.
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Cyclization: The resulting diamine can then be cyclized with a variety of reagents, such as aldehydes or carboxylic acids, to form the benzimidazole ring system.
The workflow for this synthetic transformation is illustrated in the following diagram:
The diverse substitution patterns possible on the benzimidazole core, derived from the initial benzoic acid, allow for the fine-tuning of the pharmacological properties of the final compounds.
Conclusion
4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. While detailed experimental data for this specific compound is limited in the public domain, its structural features and the known reactivity of similar compounds suggest its utility in the synthesis of a wide range of potentially bioactive molecules. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid, 97% 1 g | Request for Quote [thermofisher.com]
- 2. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. ossila.com [ossila.com]
- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
